Cas no 893740-30-2 (Methyl 5-[3-(benzyloxy)phenyl]nicotinate)

Methyl 5-[3-(benzyloxy)phenyl]nicotinate is a synthetic ester derivative combining a nicotinate core with a benzyloxy-substituted phenyl group. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, offering versatility in constructing complex molecular architectures. Its key advantages include a stable ester linkage for further functionalization and the presence of a benzyloxy group, which can serve as a protective moiety or be selectively modified. The aromatic and heterocyclic components enhance its utility in medicinal chemistry, particularly in the development of bioactive molecules. The compound is characterized by high purity and consistent performance in synthetic applications.
Methyl 5-[3-(benzyloxy)phenyl]nicotinate structure
893740-30-2 structure
Product Name:Methyl 5-[3-(benzyloxy)phenyl]nicotinate
CAS No:893740-30-2
MF:C20H17NO3
MW:319.353885412216
CID:5528424
Update Time:2025-05-20

Methyl 5-[3-(benzyloxy)phenyl]nicotinate Chemical and Physical Properties

Names and Identifiers

    • QZTLIFICMFOUDY-UHFFFAOYSA-N
    • 3-Pyridinecarboxylic acid, 5-[3-(phenylmethoxy)phenyl]-, methyl ester
    • Methyl 5-[3-(benzyloxy)phenyl]nicotinate
    • Inchi: 1S/C20H17NO3/c1-23-20(22)18-10-17(12-21-13-18)16-8-5-9-19(11-16)24-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
    • InChI Key: QZTLIFICMFOUDY-UHFFFAOYSA-N
    • SMILES: C1=NC=C(C2=CC=CC(OCC3=CC=CC=C3)=C2)C=C1C(OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6

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Additional information on Methyl 5-[3-(benzyloxy)phenyl]nicotinate

Methyl 5-[3-(benzyloxy)phenyl]nicotinate (CAS No. 893740-30-2): A Comprehensive Overview

Methyl 5-[3-(benzyloxy)phenyl]nicotinate, a compound with the chemical identifier CAS No. 893740-30-2, has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of nicotinate derivatives, which are known for their diverse biological activities. The presence of a benzyloxy group at the 3-position of the phenyl ring and a methyl ester at the 5-position of the nicotinic acid moiety contributes to its distinctive chemical profile and functional versatility.

The synthesis and characterization of Methyl 5-[3-(benzyloxy)phenyl]nicotinate have been subjects of extensive investigation, particularly in academic and industrial research settings. The benzyloxy substituent not only enhances the solubility and stability of the compound but also opens up possibilities for further functionalization, making it a valuable scaffold for drug discovery. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in various research applications.

One of the most compelling aspects of Methyl 5-[3-(benzyloxy)phenyl]nicotinate is its potential role in modulating biological pathways associated with neurological disorders. Nicotinic acid derivatives have been extensively studied for their effects on cholinergic systems, which are crucial for cognitive function, memory, and synaptic plasticity. The benzyloxy group in this compound may influence its interaction with nicotinic acetylcholine receptors (nAChRs), potentially leading to novel therapeutic strategies for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Recent preclinical studies have highlighted the anti-inflammatory properties of Methyl 5-[3-(benzyloxy)phenyl]nicotinate. In vitro experiments have demonstrated its ability to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are implicated in various inflammatory responses. These findings suggest that this compound may serve as a lead candidate for developing anti-inflammatory agents with minimal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The pharmacokinetic profile of Methyl 5-[3-(benzyloxy)phenyl]nicotinate is another area of active research. Studies have shown that the benzyloxy group enhances the bioavailability of the compound by improving its solubility in lipophilic environments. Additionally, the methyl ester moiety can be hydrolyzed to release free nicotinic acid, which is known to have metabolic benefits such as improving insulin sensitivity and reducing cholesterol levels. This metabolic activation may contribute to the compound's multifaceted therapeutic potential.

Exploring the structural analogs of Methyl 5-[3-(benzyloxy)phenyl]nicotinate has revealed interesting insights into optimizing its biological activity. By modifying the substitution patterns on the phenyl ring or introducing additional functional groups, researchers can fine-tune the pharmacological properties of these derivatives. For instance, replacing the benzyloxy group with other electron-withdrawing or electron-donating substituents can alter the binding affinity to biological targets, thereby enhancing efficacy or selectivity.

The role of computational chemistry in designing and optimizing Methyl 5-[3-(benzyloxy)phenyl]nicotinate cannot be overstated. Advanced computational techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations have enabled researchers to predict the interactions between this compound and biological targets with high accuracy. These tools help in identifying potential binding sites, understanding conformational changes, and predicting drug-like properties, thereby accelerating the drug discovery process.

In conclusion, Methyl 5-[3-(benzyloxy)phenyl]nicotinate (CAS No. 893740-30-2) represents a promising compound with significant therapeutic potential in various biomedical applications. Its unique structural features, combined with recent advancements in synthetic chemistry and pharmacological research, make it an attractive candidate for further development. As our understanding of its biological mechanisms continues to evolve, this compound is poised to play a crucial role in addressing some of today's most pressing healthcare challenges.

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